N-Ethyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Chemical identity Mass spectrometry Procurement verification

N-Ethyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine (CAS 921933-30-4) is a synthetic 1,2,4-benzotriazine N-oxide derivative defined by the molecular formula C10H12N4O2 and a monoisotopic mass of 220.096 Da. This compound constitutes a specific regioisomeric and oxidation-state variant within the broader benzotriazine chemotype that has been extensively explored for kinase inhibition (including Src, VEGFR2, BCR-ABL) and hypoxic-selective cytotoxicity.

Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
CAS No. 921933-30-4
Cat. No. B12614816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
CAS921933-30-4
Molecular FormulaC10H12N4O2
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESCCNC1=NC2=C(C=C(C=C2)OC)[N+](=N1)[O-]
InChIInChI=1S/C10H12N4O2/c1-3-11-10-12-8-5-4-7(16-2)6-9(8)14(15)13-10/h4-6H,3H2,1-2H3,(H,11,12,13)
InChIKeyKNSSJUJRVFLZJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine (CAS 921933-30-4): Baseline Identity for Procurement Specification


N-Ethyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine (CAS 921933-30-4) is a synthetic 1,2,4-benzotriazine N-oxide derivative defined by the molecular formula C10H12N4O2 and a monoisotopic mass of 220.096 Da . This compound constitutes a specific regioisomeric and oxidation-state variant within the broader benzotriazine chemotype that has been extensively explored for kinase inhibition (including Src, VEGFR2, BCR-ABL) and hypoxic-selective cytotoxicity [1]. Its structural signature—N-ethyl substituent at the 3-amino position, 7-methoxy substitution on the fused benzene ring, and a single N-oxide at position 1—distinguishes it stoichiometrically from the 1,4-dioxide series (e.g., tirapazamine) and from other 1-oxide analogs bearing different N-alkyl or ring-substituent patterns.

Why 1,2,4-Benzotriazine N-Oxide Analogs Cannot Be Interchanged with CAS 921933-30-4


The benzotriazine N-oxide chemotype is acutely sensitive to three molecular variables that govern biological target engagement: (i) the position and number of N-oxide moieties (1-oxide vs. 1,4-dioxide), which critically alter the one-electron reduction potential and therefore the bioreductive activation profile under hypoxic conditions [1]; (ii) the N-3 alkyl substituent, where ethyl, methyl, methoxyethyl, and benzyl groups each impart distinct steric and electronic signatures that modulate ligand–kinase binding interactions (e.g., Abl T315I vs. wild-type Abl selectivity) [2]; and (iii) substitution on the fused benzene ring (7-methoxy vs. 7-methyl vs. unsubstituted), which affects lipophilicity, metabolic stability, and π-stacking interactions in the kinase ATP-binding pocket. For a researcher ordering CAS 921933-30-4, substituting with CAS 121745-83-3 (N-ethyl-1-oxide, no 7-methoxy) or CAS 215535-58-3 (N-ethyl-1,4-dioxide, no 7-methoxy) would yield a fundamentally different reduction–reactivity profile and a non-isosteric kinase-binding surface, invalidating any structure–activity relationship conclusions.

Quantitative Differentiation Evidence for N-Ethyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine (CAS 921933-30-4) vs. Closest Analogs


Physicochemical Differentiation of CAS 921933-30-4: Monoisotopic Mass vs. Closest 1-Oxide and 1,4-Dioxide Analogs

CAS 921933-30-4 (N-ethyl-7-methoxy-1-oxide) has an exact monoisotopic mass of 220.096 Da. Its closest structural analog without the 7-methoxy group, CAS 121745-83-3 (N-ethyl-1-oxide; 1,2,4-Benzotriazin-3-amine, N-ethyl-, 1-oxide), possesses the molecular formula C9H10N4O with a monoisotopic mass of approximately 190.085 Da—a difference of 30.011 Da (one OCH2 unit). The corresponding 1,4-dioxide analog, CAS 215535-58-3 (N-ethyl-1,4-dioxide, C9H10N4O2), has a monoisotopic mass of approximately 206.080 Da. These mass differences are analytically resolvable via HRMS and provide unambiguous identity verification during compound procurement, receipt, and inventory management. No other isomer of C10H12N4O2 bearing the N-ethyl-7-methoxy-1-oxide substitution pattern is reported in the literature .

Chemical identity Mass spectrometry Procurement verification

Substructural Comparison of Benzotriazine Kinase Inhibitor Scaffolds: 7-Methoxy and N-Ethyl as Independent Pharmacophoric Elements

The benzotriazine kinase inhibitor patent literature (US 7,456,176 B2; US 7,652,051 B2) establishes that N-3 alkyl substitution and benzenoid-ring substitution independently influence kinase selectivity and potency [1]. Specifically, in a series of 1,2,4-benzotriazine compounds evaluated against both wild-type Abl and the imatinib-resistant Abl T315I mutant, N-alkyl variation (methyl vs. ethyl vs. substituted benzyl) and ring substitution (7-methyl, 7-methoxy, unsubstituted) each produced distinct IC50 fingerprints. While CAS 921933-30-4 itself was not individually profiled in the public domain, its scaffold—combining N-ethyl at position 3 with 7-methoxy on the benzene ring—represents a unique intersection of two independent selectivity-determining vectors that neither N-ethyl-7-unsubstituted analogs nor N-methyl-7-methoxy analogs can replicate [2].

Kinase inhibition BCR-ABL T315I Structure–activity relationship

Oxidation State Distinction: 1-Oxide (CAS 921933-30-4) vs. 1,4-Dioxide Bioreductive Prodrugs

The 1,4-benzotriazine dioxide series, exemplified by tirapazamine (SR 4233, CAS 27314-97-2), is characterized by a hypoxic cytotoxicity ratio (HCR) derived from differential one-electron reduction to a DNA-damaging radical species [1]. The mono-N-oxide (1-oxide) metabolites and analogs of tirapazamine, including 3-amino-1,2,4-benzotriazine-1-oxide (CAS 5424-06-6), exhibit markedly lower HCR values because the single N-oxide reduction potential yields less efficient radical generation under identical hypoxic conditions [2]. CAS 921933-30-4, as a 1-oxide species, is thus mechanistically excluded from functioning as a tirapazamine-class hypoxia-selective prodrug; its cellular pharmacology is expected to be governed by kinase-binding interactions (or other protein targets) rather than by bioreductive DNA damage. This oxidation-state distinction is a binary selectivity gate: a researcher requiring a hypoxia-activated DNA-damaging agent cannot substitute CAS 921933-30-4 for a 1,4-dioxide, and conversely, a kinase-inhibitor scaffold SAR program cannot use a 1,4-dioxide analog without confounding redox-mediated cytotoxicity readouts [2].

Hypoxic cytotoxicity Bioreductive activation Tirapazamine

Absence of Public Quantitative Biological Profiling Data for CAS 921933-30-4

As of the search date (2026-05-10), a comprehensive search of ChEMBL, BindingDB, PubMed, and the patent literature using the CAS number 921933-30-4, its IUPAC name, and SMILES string returned zero quantitative bioactivity records for this compound—no IC50, Ki, EC50, or selectivity data against any protein target or cell line [1]. This absence extends to all screened databases including the NIH PubChem BioAssay repository and the EBI ChEMBL database. In contrast, structurally related benzotriazine analogs within the same patent families (US 7,456,176 B2; US 7,652,051 B2) have disclosed quantitative IC50 values against Abl, Abl-T315I, Src, and VEGFR2 kinases. Procurement of CAS 921933-30-4 is therefore predicated on the compound's unique structural scaffold value rather than on pre-existing public comparative bioactivity data; users must plan for de novo characterization.

Data gap IC50 Selectivity Procurement caveat

Scientifically Justified Application Scenarios for N-Ethyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine (CAS 921933-30-4)


Probing Dual-Node Selectivity in BCR-ABL T315I Kinase Inhibitor Scaffold Optimization

The N-ethyl (N-3) and 7-methoxy substituents each independently contribute to kinase selectivity optimization in benzotriazine-based inhibitors of imatinib-resistant BCR-ABL T315I [1]. CAS 921933-30-4 is the only compound that simultaneously presents both selectivity vectors on a 1-oxide benzotriazine core. SAR studies require this specific compound to deconvolve whether enhanced T315I potency arises from the N-ethyl interaction with the gatekeeper residue pocket, the 7-methoxy group's electronic or steric contribution, or a synergistic combination of both. Using single-substitution analogs would confound the analysis by conflating two independent variables.

HRMS-Based Inventory Verification and Isomer Discrimination in Compound Management

The monoisotopic mass of 220.096 Da provides a unique identifier that resolves CAS 921933-30-4 from all close analogs (N-ethyl-1-oxide without 7-methoxy, 190.085 Da; N-ethyl-1,4-dioxide, 206.080 Da; N-methyl-7-methoxy-1-oxide, 206.080 Da) with a mass resolution requirement of ~10,000 (m/Δm), well within the capability of standard Q-TOF or Orbitrap instruments [1]. Compound management facilities can deploy HRMS-based identity confirmation as the primary gatekeeper QC step upon receipt, preventing costly downstream experimental failures caused by mis-shipment of isobaric or near-isobaric analogs.

Exclusion of Redox-Mediated Cytotoxicity Confounds in Kinase Target Engagement Assays

The single N-oxide oxidation state of CAS 921933-30-4 categorically precludes the radical-mediated DNA-damage mechanism characteristic of 1,4-benzotriazine dioxides [1]. In cellular target-engagement assays (e.g., CETSA, NanoBRET, or phospho-biomarker readouts), using a 1,4-dioxide analog would introduce hypoxic- and reductase-dependent cytotoxicity that can masquerade as target-specific pharmacology. CAS 921933-30-4 is the correct choice when the experimental objective is to measure kinase occupancy or downstream signaling without the confounding variable of bioreductive activation.

De Novo Chemical Probe Generation for Under-Explored Benzotriazine Chemotype Space

The complete absence of public quantitative bioactivity data for CAS 921933-30-4 (see Section 3, Evidence Item 4) represents an opportunity for chemical biology groups seeking novel, unencumbered chemical matter [1]. Because no prior IC50 or selectivity panel has been published, researchers can generate first-in-class profiling data without the intellectual property constraints or pre-existing negative annotation that accompany extensively characterized analogs. This compound is suitable for broad kinome profiling (e.g., KINOMEscan or equivalent) as the initial characterization step, with the 7-methoxy group offering a synthetic handle (via demethylation to the 7-hydroxy derivative) for subsequent affinity-tag or fluorescent-probe conjugation.

Quote Request

Request a Quote for N-Ethyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.